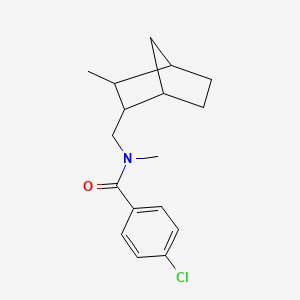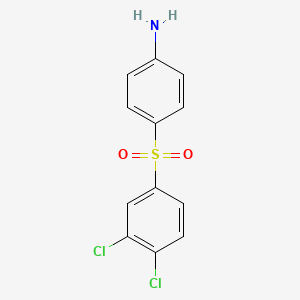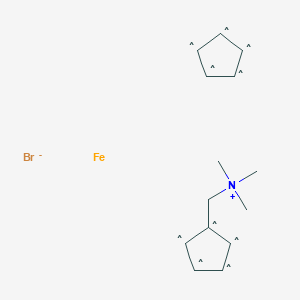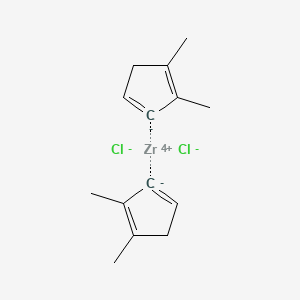![molecular formula C23H14O B13833459 Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)
Benzo[g]chrysene-9-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[g]chrysene-9-carboxaldehyde is a polycyclic aromatic hydrocarbon with the molecular formula C23H14O and a molecular weight of 306.36 g/mol . This compound is known for its complex structure, which includes multiple fused aromatic rings. It is primarily used in biochemical research, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of Benzo[g]chrysene-9-carboxaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the polycyclic aromatic structure. The reaction conditions often involve high temperatures and the use of catalysts to facilitate the formation of the desired product
Analyse Des Réactions Chimiques
Benzo[g]chrysene-9-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen to the molecule, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
Benzo[g]chrysene-9-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: It is used in studies related to DNA intercalation and mutagenesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research.
Industry: While not widely used industrially, it serves as a reference material in analytical chemistry.
Mécanisme D'action
The mechanism of action of Benzo[g]chrysene-9-carboxaldehyde involves its interaction with various molecular targets. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound may also interact with proteins and enzymes, affecting their function. The specific pathways involved depend on the context of its use, particularly in biochemical and medical research .
Comparaison Avec Des Composés Similaires
Benzo[g]chrysene-9-carboxaldehyde can be compared to other polycyclic aromatic hydrocarbons such as:
Benzo[a]pyrene: Known for its carcinogenic properties and its ability to activate the aryl hydrocarbon receptor (AhR) pathway.
Dibenzo[a,l]pyrene: Another potent carcinogen with a similar structure but different biological effects.
Chrysene: A simpler polycyclic aromatic hydrocarbon that serves as a building block for more complex compounds.
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C23H14O |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene-22-carbaldehyde |
InChI |
InChI=1S/C23H14O/c24-14-16-13-15-7-1-2-8-17(15)23-21-12-6-4-10-19(21)18-9-3-5-11-20(18)22(16)23/h1-14H |
Clé InChI |
KJZYFJWBEKPCNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)







![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)



